molecular formula C16H21Cl3O2 B8508399 2,4,5-Trichlorophenyl decanoate

2,4,5-Trichlorophenyl decanoate

Cat. No.: B8508399
M. Wt: 351.7 g/mol
InChI Key: CDAZRCDEDLQYTI-UHFFFAOYSA-N
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Description

2,4,5-Trichlorophenyl decanoate is a chlorinated aromatic ester comprising a 2,4,5-trichlorophenol moiety esterified with decanoic acid. The esterification of 2,4,5-trichlorophenol (2,4,5-TriCP, CAS 95-95-4)—a restricted compound due to its toxicity—implies that hydrolysis of the ester could release this hazardous metabolite .

Properties

Molecular Formula

C16H21Cl3O2

Molecular Weight

351.7 g/mol

IUPAC Name

(2,4,5-trichlorophenyl) decanoate

InChI

InChI=1S/C16H21Cl3O2/c1-2-3-4-5-6-7-8-9-16(20)21-15-11-13(18)12(17)10-14(15)19/h10-11H,2-9H2,1H3

InChI Key

CDAZRCDEDLQYTI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 2,4,5-trichlorophenyl decanoate and analogous compounds:

Compound Molecular Formula Chlorination Functional Group Predicted log P Applications/Context
This compound C₁₆H₂₁Cl₃O₂ 3 Cl (phenyl) Decanoate ester (C₁₀) ~7.0 Environmental contaminant
2,4,5-Trichlorophenyl acetate C₈H₅Cl₃O₂ 3 Cl (phenyl) Acetate ester (C₂) ~3.0 Industrial intermediate
2,4,5-TriCP (parent phenol) C₆H₃Cl₃O 3 Cl (phenyl) Phenol (-OH) ~3.5 Restricted precursor
2,3,4,5-TeCP C₆H₂Cl₄O 4 Cl (phenyl) Phenol (-OH) ~4.2 Wood preservative
Tetrachlorvinphos C₁₀H₉Cl₄O₄P 3 Cl (phenyl) Organophosphate ester ~3.5 Insecticide (Gardona®)

Key Observations :

  • Lipophilicity: The decanoate ester’s long alkyl chain confers significantly higher hydrophobicity (log P ~7) compared to shorter-chain esters (e.g., acetate, log P ~3) or parent phenols.
  • Chlorination: Tetrachlorophenols (e.g., 2,3,4,5-TeCP) exhibit greater toxicity than trichlorinated analogs due to increased electronegativity and stability .
  • Functional Groups: Organophosphates like tetrachlorvinphos () leverage the trichlorophenyl group for pesticidal activity but differ mechanistically as acetylcholinesterase inhibitors .

Toxicity and Environmental Impact

Compound Toxicity Profile Environmental Persistence Key Metabolites
This compound Limited data; likely linked to 2,4,5-TriCP release via hydrolysis High (lipophilic, slow hydrolysis) 2,4,5-TriCP
2,4,5-TriCP LD₅₀ (rat, oral): 820 mg/kg; carcinogenic Moderate (water-soluble) None (persistent)
2,3,4,5-TeCP LD₅₀ (estimated): 250 mg/kg; mutagenic High Chlorinated dioxins
Tetrachlorvinphos LD₅₀ (rat, oral): 5,000 mg/kg Moderate Dichlorvos, organophosphates

Notable Findings:

  • The decanoate ester’s toxicity is hypothesized to stem from hydrolysis to 2,4,5-TriCP, a compound restricted under environmental regulations due to its carcinogenicity .
  • Tetrachlorophenols (TeCPs) pose higher risks of forming toxic dioxins during combustion or biodegradation .
  • Tetrachlorvinphos, despite structural similarities, exhibits lower acute toxicity but raises concerns due to organophosphate metabolites .

Regulatory and Industrial Context

  • Environmental Presence: this compound’s detection in landfill groundwater () underscores its persistence in anaerobic environments. Its lipophilicity may hinder remediation efforts compared to water-soluble analogs like 2,4,5-TriCP .
  • Regulatory Status: Tetrachlorophenols (e.g., 2,3,4,5-TeCP) face stricter controls under the Stockholm Convention due to dioxin formation risks, while 2,4,5-TriCP is regulated under TSCA (USA) .

Q & A

Q. What are the optimal synthetic routes for producing high-purity 2,4,5-Trichlorophenyl decanoate in laboratory settings?

Methodological Answer:

  • Esterification: React 2,4,5-trichlorophenol with decanoyl chloride in anhydrous conditions using a base catalyst (e.g., pyridine or DMAP) to neutralize HCl byproducts.
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or acetone) to isolate the ester.
  • Purity Validation: Confirm purity via HPLC (C18 column, 70:30 acetonitrile/water mobile phase, UV detection at 254 nm) and NMR spectroscopy .

Q. Which analytical techniques are most effective for quantifying this compound in environmental or biological matrices?

Methodological Answer:

  • HPLC-UV/Vis: Use a reverse-phase C18 column with a mobile phase of acetonitrile:water (80:20), flow rate 1.0 mL/min, and UV detection at 270 nm. Calibrate with certified reference standards .
  • GC-MS: Derivatize the compound (e.g., silylation) to improve volatility. Use a DB-5MS column and electron ionization (EI) for fragmentation pattern identification .

Q. How does this compound stability vary under different storage conditions?

Methodological Answer:

  • Temperature: Store at 0–6°C to prevent hydrolysis. Conduct accelerated degradation studies at 25°C, 40°C, and 60°C to model shelf life.
  • Light Sensitivity: Use amber vials to avoid photodegradation. Monitor degradation via periodic HPLC analysis .

Q. What strategies mitigate matrix interference when detecting this compound in soil or water samples?

Methodological Answer:

  • Solid-Phase Extraction (SPE): Use C18 cartridges for pre-concentration. Elute with methanol, then dry under nitrogen and reconstitute in acetonitrile.
  • Matrix-Matched Calibration: Prepare standards in blank matrix extracts to correct for ion suppression/enhancement in LC-MS .

Advanced Research Questions

Q. How can stable isotope-labeled analogs (e.g., deuterated derivatives) elucidate environmental degradation pathways of this compound?

Methodological Answer:

  • Synthesis of Deuterated Analogs: Replace hydrogen atoms in the phenyl ring with deuterium (e.g., 2,4,5-Trichlorophenyl-d₃ decanoate) using catalytic deuteration.
  • Tracer Studies: Apply labeled compounds in microcosm experiments and track metabolites via high-resolution LC-QTOF-MS. Compare fragmentation patterns to identify transformation products .

Q. What enzymatic systems catalyze the hydrolysis of this compound, and how do reaction kinetics vary across pH levels?

Methodological Answer:

  • In Vitro Assays: Incubate the compound with liver microsomes or recombinant esterases (e.g., carboxylesterase CES1). Monitor hydrolysis via LC-MS/MS.
  • Kinetic Parameters: Calculate KmK_m and VmaxV_{max} at pH 5.0–9.0 to map pH-dependent activity. Use Michaelis-Menten models for analysis .

Q. What computational models predict the interaction of this compound with lipid bilayers or protein targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model the compound’s partitioning into lipid bilayers using GROMACS. Parameterize force fields (e.g., CHARMM36) based on NMR-derived logP values.
  • Docking Studies: Use AutoDock Vina to predict binding affinities with esterase active sites. Validate with mutagenesis data .

Q. What mechanistic insights explain the thermal decomposition products of this compound under inert vs. oxidative atmospheres?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under nitrogen (inert) and air (oxidative). Identify decomposition steps via mass loss profiles.
  • GC-MS Pyrolysis: Trap volatiles at 300°C and 500°C. Detect chlorophenols and decanoic acid derivatives as primary products .

Q. How can in vitro bioassays evaluate the endocrine-disrupting potential of this compound?

Methodological Answer:

  • Luciferase Reporter Assays: Transfect HEK293 cells with estrogen receptor (ER) or androgen receptor (AR) plasmids. Dose-response curves (0.1–100 µM) quantify receptor activation/inhibition.
  • CYP450 Inhibition: Measure IC₅₀ values against CYP3A4 and CYP19A1 using fluorogenic substrates .

Q. What modeling approaches predict the long-term environmental fate of this compound in aquatic ecosystems?

Methodological Answer:

  • Fugacity Modeling: Use Level III fugacity models to simulate partitioning into water, sediment, and biota. Input logP (4.5–5.0), KowK_{ow}, and hydrolysis half-lives.
  • QSAR Studies: Corlate structural descriptors (e.g., molar volume, polarizability) with bioaccumulation factors (BCF) .

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